Urea, (2-(4-chlorophenoxy)-1,2-dimethylpropyl)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

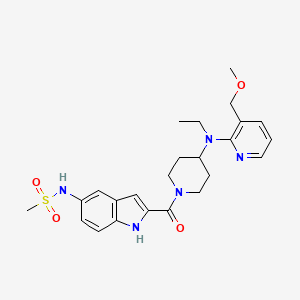

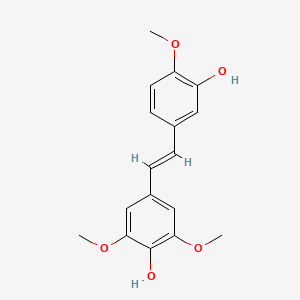

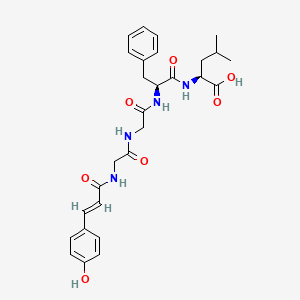

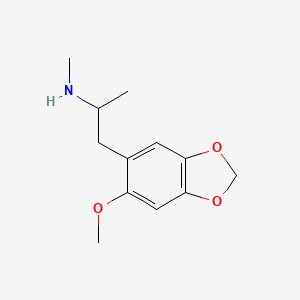

Urea, (2-(4-clorofenoxi)-1,2-dimetilpropil)- es un compuesto orgánico que pertenece a la clase de las ureas. Se caracteriza por la presencia de un grupo 4-clorofenoxi unido a una cadena 1,2-dimetilpropil, que a su vez está enlazado a una unidad de urea.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de Urea, (2-(4-clorofenoxi)-1,2-dimetilpropil)- normalmente implica la reacción de 4-clorofenol con 1,2-dimetilpropilamina para formar el derivado de amina correspondiente. Este intermedio se hace reaccionar entonces con fosgeno o un isocianato adecuado para obtener el compuesto de urea final. Las condiciones de reacción a menudo requieren temperaturas controladas y el uso de disolventes como diclorometano o tolueno para facilitar la reacción.

Métodos de Producción Industrial

A escala industrial, la producción de Urea, (2-(4-clorofenoxi)-1,2-dimetilpropil)- se puede lograr mediante procesos de flujo continuo que aseguran un alto rendimiento y pureza. El uso de reactores automatizados y el control preciso de los parámetros de reacción, como la temperatura, la presión y las concentraciones de los reactivos, es crucial para una producción eficiente.

Análisis de las Reacciones Químicas

Tipos de Reacciones

Urea, (2-(4-clorofenoxi)-1,2-dimetilpropil)- se somete a varias reacciones químicas, entre ellas:

Oxidación: El compuesto puede oxidarse utilizando reactivos como permanganato de potasio o peróxido de hidrógeno, lo que lleva a la formación de los productos oxidados correspondientes.

Reducción: Las reacciones de reducción pueden llevarse a cabo utilizando agentes como hidruro de aluminio y litio o borohidruro de sodio, dando lugar a la formación de derivados reducidos.

Sustitución: El grupo clorofenoxi puede sufrir reacciones de sustitución nucleofílica con nucleófilos como aminas o tioles, lo que lleva a la formación de productos sustituidos.

Reactivos y Condiciones Comunes

Oxidación: Permanganato de potasio en medio ácido o peróxido de hidrógeno en presencia de un catalizador.

Reducción: Hidruro de aluminio y litio en éter anhidro o borohidruro de sodio en metanol.

Sustitución: Nucleófilos como aminas o tioles en presencia de una base como hidróxido de sodio o carbonato de potasio.

Productos Principales

Los principales productos formados a partir de estas reacciones incluyen derivados oxidados, derivados reducidos y diversos compuestos sustituidos dependiendo del nucleófilo utilizado.

Análisis De Reacciones Químicas

Types of Reactions

Urea, (2-(4-chlorophenoxy)-1,2-dimethylpropyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted compounds depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Urea, (2-(4-clorofenoxi)-1,2-dimetilpropil)- tiene varias aplicaciones de investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas y como reactivo en diversas reacciones orgánicas.

Biología: Se estudia el compuesto por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y antifúngicas.

Medicina: Se están llevando a cabo investigaciones para explorar su potencial como intermedio farmacéutico y su papel en el desarrollo de fármacos.

Industria: Se utiliza en la producción de productos químicos y materiales especiales, incluidos polímeros y recubrimientos.

Mecanismo De Acción

El mecanismo de acción de Urea, (2-(4-clorofenoxi)-1,2-dimetilpropil)- implica su interacción con dianas moleculares específicas, como enzimas o receptores. El compuesto puede inhibir o activar estas dianas, lo que lleva a diversos efectos biológicos. Por ejemplo, puede inhibir la actividad de ciertas enzimas implicadas en el crecimiento microbiano, mostrando así propiedades antimicrobianas.

Comparación Con Compuestos Similares

Compuestos Similares

- Urea, (2-(4-metilfenoxi)-1,2-dimetilpropil)-

- Urea, (2-(4-bromofenoxi)-1,2-dimetilpropil)-

- Urea, (2-(4-fluorofenoxi)-1,2-dimetilpropil)-

Unicidad

Urea, (2-(4-clorofenoxi)-1,2-dimetilpropil)- es único debido a la presencia del grupo 4-clorofenoxi, que le confiere propiedades químicas y biológicas específicas. Este compuesto puede mostrar diferente reactividad y actividad biológica en comparación con sus análogos con diferentes sustituyentes en el grupo fenoxi.

Propiedades

Número CAS |

88222-12-2 |

|---|---|

Fórmula molecular |

C12H17ClN2O2 |

Peso molecular |

256.73 g/mol |

Nombre IUPAC |

[3-(4-chlorophenoxy)-3-methylbutan-2-yl]urea |

InChI |

InChI=1S/C12H17ClN2O2/c1-8(15-11(14)16)12(2,3)17-10-6-4-9(13)5-7-10/h4-8H,1-3H3,(H3,14,15,16) |

Clave InChI |

DYKDTKHJLGBGPY-UHFFFAOYSA-N |

SMILES canónico |

CC(C(C)(C)OC1=CC=C(C=C1)Cl)NC(=O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![zinc;3-[2-[[4-[benzyl(cyclohexyl)amino]phenyl]diazenyl]-1,3-thiazol-3-ium-3-yl]propanamide;tetrachloride](/img/structure/B12771009.png)